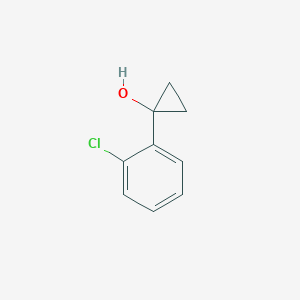

1-(2-Chlorophenyl)cyclopropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)cyclopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4,11H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKGQUZTNOZPBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250952-75-0 | |

| Record name | 1-(2-chlorophenyl)cyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 2 Chlorophenyl Cyclopropan 1 Ol and Analogues

Established Synthetic Routes to Cyclopropanols and Their Adaptations for Aryl-Substituted Derivatives

Several well-established methods for the synthesis of cyclopropanols can be adapted for the preparation of aryl-substituted derivatives like 1-(2-chlorophenyl)cyclopropan-1-ol.

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction, first reported in 1989, involves the in-situ generation of a titanacyclopropane intermediate from a Grignard reagent (typically one with a β-hydrogen, like ethylmagnesium bromide) and a titanium(IV) alkoxide. wikipedia.orgsynarchive.com This intermediate then reacts with an ester to form the cyclopropanol (B106826) product. organic-chemistry.org

The generally accepted mechanism involves the formation of a dialkyldiisopropoxytitanium complex, which then forms a titanacyclopropane. wikipedia.org The carbonyl group of the ester inserts into a carbon-titanium bond, leading to an oxatitanacyclopentane that rearranges to a ketone. wikipedia.org A final insertion of the ketone's carbonyl group into the remaining carbon-titanium bond forms the cyclopropane (B1198618) ring. wikipedia.org

For the synthesis of this compound, the corresponding methyl or ethyl 2-chlorobenzoate (B514982) would be treated with a Grignard reagent such as ethylmagnesium bromide in the presence of a titanium catalyst like titanium(IV) isopropoxide. The reaction is compatible with a range of functional groups, including ethers and imines. wikipedia.org Variants of the Kulinkovich reaction, such as the de Meijere variation using amides to produce aminocyclopropanes, demonstrate the versatility of this methodology. synarchive.com

Table 1: Key Parameters of the Kulinkovich Reaction

| Parameter | Description | Examples |

|---|---|---|

| Titanium Catalysts | Typically titanium(IV) alkoxides. | Ti(OiPr)₄, ClTi(OiPr)₃, Ti(OtBu)₄ |

| Grignard Reagents | Must contain a β-hydrogen. | EtMgX, PrMgX, BuMgX |

| Solvents | Anhydrous ethereal or hydrocarbon solvents. | Diethyl ether, THF, Toluene |

| Substrates | Esters, amides (in variants). | Methyl 2-chlorobenzoate |

The Simmons-Smith reaction is a classic and widely used method for the stereospecific synthesis of cyclopropanes from alkenes. thermofisher.comwikipedia.org The reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. thermofisher.comwikipedia.org This carbenoid reacts with an alkene in a concerted manner, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org

To synthesize this compound using this approach, a precursor silyl (B83357) enol ether of 2-chloroacetophenone (B165298) would be required. The Simmons-Smith cyclopropanation of this enol ether would yield the corresponding silyloxycyclopropane, which upon hydrolysis would give the desired cyclopropanol. The reaction is known for its tolerance of various functional groups. tcichemicals.com

A significant modification, known as the Furukawa modification, employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can lead to improved yields and reactivity. thermofisher.comtcichemicals.commdpi.com Other variations have been developed to enhance the reactivity and applicability of the Simmons-Smith reaction. organic-chemistry.orgnih.gov

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles widely used in the synthesis of alcohols from carbonyl compounds. libretexts.orgmasterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com In the context of synthesizing this compound, a key step would be the addition of a suitable organometallic reagent to a cyclopropanone (B1606653) equivalent.

A plausible route involves the reaction of 1,3-dihalopropanes with a strong base to form a cyclopropyl (B3062369) carbanion, which can then be functionalized. Alternatively, the addition of an organometallic reagent to a cyclopropanone or a protected form thereof would yield the tertiary cyclopropanol. For instance, the addition of a 2-chlorophenyl Grignard reagent to cyclopropanone would, in principle, yield this compound after an aqueous workup. The challenge lies in the stability and availability of cyclopropanone itself, often necessitating the use of synthetic equivalents. nih.gov

Development of Stereoselective and Asymmetric Synthesis Strategies for this compound

The development of stereoselective and asymmetric methods for the synthesis of cyclopropanols is crucial for accessing enantiomerically pure compounds. rsc.org For a molecule like this compound, where the hydroxyl-bearing carbon is a stereocenter, controlling the stereochemistry is of paramount importance.

Strategies for asymmetric synthesis can be broadly categorized into two approaches: substrate-controlled and catalyst-controlled transformations. rsc.org

Substrate-Controlled Synthesis: This approach utilizes a chiral substrate to direct the stereochemical outcome of the reaction. For example, a chiral auxiliary attached to the ester in a Kulinkovich-type reaction can induce diastereoselectivity. Similarly, the Simmons-Smith cyclopropanation of a chiral enol ether can proceed with high diastereoselectivity. unl.pt

Catalyst-Controlled Synthesis: This method employs a chiral catalyst to induce enantioselectivity in the reaction of a prochiral substrate. An asymmetric version of the Kulinkovich reaction is known, utilizing a TADDOL-based catalyst to achieve enantioselectivity. wikipedia.org Asymmetric cyclopropanation reactions catalyzed by transition metals, such as rhodium(II) complexes, with diazo compounds are also well-developed. researchgate.net

Recent advances have focused on tandem reactions, where multiple transformations are carried out in one pot to generate chiral cyclopropyl alcohols with high enantio- and diastereoselectivity. nih.gov

Novel Synthetic Routes via Diazo Reagents and Related Cyclopropanation Techniques

Diazo compounds are versatile reagents for the synthesis of cyclopropanes. wikipedia.orgresearchgate.net The reaction of a carbene, generated from a diazo compound, with an alkene is a fundamental method for cyclopropanation. researchgate.net For the synthesis of this compound, a potential route would involve the reaction of a suitable alkene with a diazo reagent capable of introducing the hydroxyl group or a precursor.

A more direct approach would be the reaction of 2-chloroacetophenone with a sulfur ylide to form an epoxide, followed by rearrangement to the cyclopropanol. However, a more contemporary method involves the use of metal-catalyzed reactions of diazo compounds. Transition metal catalysts, particularly those of rhodium and copper, can catalyze the decomposition of diazo compounds to form metal carbenes, which then react with alkenes to form cyclopropanes. researchgate.net The use of chiral catalysts allows for highly enantioselective cyclopropanations. researchgate.net

The reaction of diazo compounds with carbonyl compounds can also be a route to cyclopropanols. For example, the reaction of a diazoalkane with a ketone can lead to ring expansion or, under specific conditions, the formation of a cyclopropanol.

Table 2: Comparison of Cyclopropanation Methods

| Method | Reagents | Key Features |

|---|---|---|

| Kulinkovich Reaction | Ester, Grignard Reagent, Ti(IV) alkoxide | Forms cyclopropanols directly from esters. wikipedia.orgorganic-chemistry.org |

| Simmons-Smith Reaction | Alkene, CH₂I₂, Zn-Cu couple | Stereospecific, tolerant of many functional groups. thermofisher.comwikipedia.org |

| Diazo Compound Cyclopropanation | Alkene, Diazo compound, (optional) Metal catalyst | Can be performed under thermal, photochemical, or catalytic conditions. wikipedia.orgresearchgate.net |

Comprehensive Mechanistic Investigations of 1 2 Chlorophenyl Cyclopropan 1 Ol Reactions

Fundamental Ring-Opening Pathways: Heterolytic versus Homolytic Cleavagenih.gov

The cleavage of the strained cyclopropane (B1198618) ring in 1-(2-chlorophenyl)cyclopropan-1-ol can proceed through two primary mechanistic routes: heterolytic and homolytic cleavage. nih.gov The preferred pathway is often dictated by the reaction conditions, including the presence of electrophiles, oxidizing agents, or transition metal catalysts.

Electrophile-Induced Ring Opening and C-C Bond Scissionnih.govwikipedia.org

In the presence of electrophiles, this compound can undergo heterolytic C-C bond scission. Cyclopropanes bearing an electron-accepting group are known to act as electrophiles in polar, ring-opening reactions. nih.govresearchgate.netnih.gov The polarization of the C1–C2 bond in such substituted cyclopropanes enhances their reactivity towards nucleophiles. nih.govresearchgate.netnih.gov

The reaction is initiated by the interaction of an electrophile, such as a Brønsted or Lewis acid, with the hydroxyl group, making it a better leaving group. wikipedia.org Subsequent or concurrent cleavage of a C-C bond of the cyclopropane ring leads to the formation of a carbocationic intermediate. The stability of this carbocation is a crucial factor in determining the regioselectivity of the ring opening. The presence of the 2-chlorophenyl group can influence the stability of the carbocation through electronic effects. This carbocation can then be trapped by a nucleophile to afford the ring-opened product. In some cases, the reaction can proceed via a concerted SN2-type mechanism, where the nucleophilic attack and ring-opening occur simultaneously, as has been observed in the acid-catalyzed ring-opening of related cyclopropanated systems. nih.gov

A general representation of electrophile-induced ring opening is depicted below:

Scheme 1: Electrophile-Induced Ring OpeningWhere E⁺ is an electrophile and Nu⁻ is a nucleophile.

Single-Electron Oxidation and Radical-Mediated Mechanismsnih.govrsc.org

Homolytic cleavage of the cyclopropane ring in this compound can be initiated by single-electron transfer (SET) oxidation. nih.govresearchgate.net This process generates a radical cation intermediate where the C-C bonds of the cyclopropane ring are significantly weakened. researchgate.net The subsequent ring opening leads to the formation of a distonic radical cation.

Several methods can be employed to achieve single-electron oxidation, including the use of chemical oxidants or photoredox catalysis. researchgate.net For instance, silver(II) and copper(II) complexes have been shown to act as single-electron oxidants for cyclopropanols. nih.gov In a typical mechanism involving a metal catalyst, an initial ligand exchange between the cyclopropanol (B106826) and the metal salt forms a metal-alkoxide complex. nih.gov Homolysis of the metal-oxygen bond then generates an alkoxy radical, which readily undergoes ring fission to produce an alkyl radical. nih.gov This alkyl radical can then participate in further reactions, such as atom transfer or addition to an acceptor molecule. nih.gov

Photoredox catalysis offers a mild and efficient alternative for initiating radical-mediated ring-opening reactions. rsc.org Upon photoexcitation, a photocatalyst can oxidize the cyclopropanol via a single-electron transfer mechanism, leading to the formation of the key radical cation intermediate and subsequent ring-opened radical species. nih.gov

Rearrangement Reactions and Associated Mechanistic Insightsnih.gov

The reactive intermediates generated during the ring-opening of this compound can undergo various rearrangement reactions, leading to the formation of structurally diverse products.

Cyclopropyl-Allyl Rearrangementsnih.gov

While not as common for cyclopropanols themselves without further activation, the carbocation formed during electrophile-induced ring-opening can potentially undergo a cyclopropyl-allyl rearrangement. This type of rearrangement typically involves the migration of a bond to form a more stable allylic cation. The specific substitution pattern on the cyclopropane ring plays a crucial role in the feasibility and outcome of such rearrangements.

Semipinacol Rearrangements and Ring Expansionnih.govresearchgate.net

Semipinacol rearrangements are a characteristic reaction of 2-heterosubstituted alcohols, which is a structural motif present in the intermediates derived from this compound. wikipedia.org This rearrangement involves a 1,2-migration of a carbon or hydrogen atom to an adjacent electrophilic carbon center, resulting in the formation of a carbonyl group. wikipedia.orgsynarchive.com

In the context of this compound, a semipinacol-type rearrangement can lead to ring expansion. Following the initial ring-opening to form a β-hydroxy carbocation, a 1,2-shift of one of the cyclopropane ring carbons can occur, leading to the formation of a cyclobutanone (B123998) derivative. The migratory aptitude of the different groups attached to the carbon bearing the hydroxyl group will influence the product distribution.

Table 1: Key Rearrangement Pathways

| Rearrangement Type | Key Intermediate | Resulting Product |

|---|---|---|

| Cyclopropyl-Allyl | Carbocation | Allylic species |

Role of Transition Metal Catalysis in Modulating Reaction Mechanismsmdpi.comnih.govwikipedia.orgrsc.org

Transition metal catalysis plays a pivotal role in controlling the reactivity and selectivity of reactions involving cyclopropanes. wikipedia.org In the case of this compound, transition metals can modulate the reaction mechanisms in several ways.

As discussed in section 3.1.2, transition metals like silver(I), copper(II), and rhodium(II) can act as single-electron oxidants, promoting radical-mediated ring-opening pathways. nih.gov The choice of metal catalyst and ligands can influence the efficiency and selectivity of these processes. For example, rhodium(II) catalysts have been effectively used in reactions involving the generation of radical intermediates from cyclopropyl-containing compounds. nih.gov

Furthermore, transition metals can facilitate ring-opening through oxidative addition of a C-C bond of the cyclopropane ring to the metal center, forming a metallacyclobutane intermediate. wikipedia.org This mode of activation is particularly relevant for strained cyclopropane systems. wikipedia.org The resulting metallacycle can then undergo various transformations, such as reductive elimination or insertion reactions, leading to a diverse array of products. The presence of the 2-chlorophenyl and hydroxyl groups on the cyclopropane ring can influence the regioselectivity of the oxidative addition step. The reaction of cyclopropane with deuterium (B1214612) over supported metal catalysts has been shown to result in ring-opening, with the product distribution being dependent on the nature of the metal. rsc.org

Table 2: Influence of Transition Metals on Reaction Mechanisms

| Metal Catalyst | Role | Mechanistic Pathway |

|---|---|---|

| Ag(I), Cu(II) | Single-electron oxidant | Radical-mediated ring-opening |

| Rh(II) | Single-electron transfer agent / Lewis acid | Radical or polar pathways |

Copper-Catalyzed Transformations and Homoenolate Intermediates

Copper catalysis offers a powerful tool for the ring-opening functionalization of cyclopropanols, including this compound. These reactions often proceed through the formation of a copper(I) homoenolate intermediate, which can then be trapped by various electrophiles.

One of the key transformations is the catalytic asymmetric allylic substitution, where a copper(I) homoenolate, generated from the ring-opening of a 1-substituted cyclopropanol, acts as a nucleophile. chemrxiv.org This process allows for the construction of chiral molecules with high enantioselectivity. While not exclusively focused on this compound, the general mechanism is applicable. The reaction is believed to proceed through a two-electron process, avoiding a radical-based pathway. chemrxiv.org The broad substrate scope of this reaction suggests that various functional groups on the aryl ring are well-tolerated. chemrxiv.org

In addition to allylic substitutions, copper(I) catalysts can also facilitate other ring-opening reactions. For instance, a copper(I)-catalyzed ring-opening cyanation of cyclopropanols has been developed, providing an efficient route to β-cyano ketones. rsc.org Similarly, a copper-catalyzed trifluoromethylation reaction of cyclopropanols yields β-trifluoromethyl ketones under mild conditions. nih.gov Preliminary mechanistic studies for both the cyanation and trifluoromethylation reactions suggest the possibility of a free radical pathway, which presents an interesting mechanistic dichotomy compared to the asymmetric allylic substitution. rsc.orgnih.gov

The choice of copper catalyst and reaction conditions can thus direct the reaction towards either a two-electron or a radical pathway, leading to a diverse range of products.

Table 1: Overview of Copper-Catalyzed Reactions of Cyclopropanols

| Reaction Type | Catalyst System | Proposed Intermediate | Product Type | Mechanistic Insight |

|---|---|---|---|---|

| Asymmetric Allylic Substitution | Copper(I) with chiral ligands | Copper(I) homoenolate | Chiral homoallylic ketones | Two-electron process chemrxiv.org |

| Cyanation | Copper(I) source | Radical or organocopper | β-cyano ketones | Potential free radical process rsc.org |

Silver-Mediated Processes and Oxidative Pathways

Silver salts are also effective in promoting reactions of cyclopropanols, often leading to unique reactivity. A notable transformation is the silver(I)-catalyzed stereochemical isomerization of cyclopropanols. acs.org This process allows for the conversion of a less stable cis-1,2-disubstituted cyclopropanol to its more stable trans-diastereomer. The reaction is believed to proceed through the formation of a silver homoenolate intermediate. acs.org Mechanistic studies have shown this isomerization to be enantiospecific and reversible, favoring the thermodynamically more stable product. acs.org

Interestingly, the involvement of silver can also steer the reaction towards an oxidative pathway. Many silver-catalyzed ring-opening functionalizations of cyclopropanols are thought to occur via a radical mechanism under oxidative conditions. acs.org This is in contrast to the proposed homoenolate pathway for isomerization. The potential for a radical pathway was investigated through trapping experiments with TEMPO, which suppressed the isomerization and led to the isolation of a TEMPO adduct, suggesting the involvement of metal homoenolates rather than a direct radical ring-opening. acs.org

Furthermore, the oxidative power of silver catalysts is evident in other transformations, such as the aerobic oxidative cleavage of 1,2-diols. While not a direct reaction of cyclopropanols, it highlights the capability of silver(I) to catalyze oxidative processes, which could be relevant in designing new oxidative reactions for this compound.

Table 2: Silver-Catalyzed Reactions of Cyclopropanols

| Reaction Type | Catalyst | Proposed Intermediate/Pathway | Product Type | Key Observation |

|---|---|---|---|---|

| Stereochemical Isomerization | Silver(I) salts (e.g., AgOTf) | Silver homoenolate | Isomerized cyclopropanol | Enantiospecific and reversible process acs.org |

Organozinc-Promoted Cleavages

Organozinc reagents can promote the regioselective ring opening of cyclopropanols to generate zinc homoenolates. These intermediates are valuable for subsequent carbon-carbon bond-forming reactions. The initial step involves the reaction of the cyclopropanol with a dialkylzinc reagent to form a zinc alkoxide, which then undergoes ring opening to produce a zinc homoenolate.

A fascinating aspect of organozinc-mediated reactions is the concept of the "enolized homoenolate." acs.orgntu.edu.sg This species is generated from the zinc homoenolate and can act as a bis-nucleophile, reacting at either the α- or γ-position. This dual reactivity has been exploited in various transformations, including the β-allylation of cyclopropanols with Morita-Baylis-Hillman carbonates, where the cyclopropane ring is retained. acs.org The reaction scope for such transformations includes 1-arylcyclopropanols with various substituents, including chloro groups. acs.org

The use of different electrophiles can lead to different reaction pathways. For example, in the presence of an enone, a zinc-catalyzed ring-opening conjugate addition occurs, leading to 1,6-diketones which can then undergo intramolecular aldol (B89426) condensation. ntu.edu.sg This demonstrates the versatility of the zinc homoenolate intermediate derived from this compound in constructing complex molecular architectures.

Table 3: Organozinc-Promoted Reactions of Cyclopropanols

| Reagent/Catalyst | Key Intermediate | Reaction Type | Product Type | Mechanistic Feature |

|---|---|---|---|---|

| Dialkylzinc | Zinc homoenolate | Ring-opening and trapping | α-substituted ketones | Formation of a zinc homoenolate intermediate |

| Zinc catalyst with MBH carbonate | Enolized zinc homoenolate | β-allylation (ring retention) | β-allylated cyclopropanol | Reaction at the α-position of the enolized homoenolate acs.org |

Influence of the 2-Chlorophenyl Moiety on Electronic Structure and Reaction Selectivity

The 2-chlorophenyl group attached to the cyclopropanol ring exerts a significant influence on the electronic structure and, consequently, the reactivity and selectivity of the molecule. This influence is a combination of inductive and steric effects.

The chlorine atom is an electron-withdrawing group, which can impact the stability of intermediates formed during the reaction. For instance, in reactions proceeding through a homoenolate-like intermediate, the electron-withdrawing nature of the chloro-substituted phenyl ring can affect the nucleophilicity of the intermediate. Studies on electrophilic cyclopropanes have shown that both electron-withdrawing and electron-donating groups can accelerate ring-opening reactions, suggesting a complex interplay of electronic effects. nih.govnih.gov The aryl group, in general, can stabilize intermediates formed during ring-opening. nih.gov

The ortho-position of the chlorine atom also introduces steric hindrance around the reaction center. This steric bulk can influence the regioselectivity of the ring-opening and the stereochemical outcome of subsequent reactions. In catalytic reactions, the steric profile of the 2-chlorophenyl group can affect how the substrate interacts with the catalyst's active site, potentially influencing enantioselectivity in asymmetric transformations. The polarization of the C1-C2 bond in the cyclopropane ring, influenced by the aryl substituent, can also direct the regioselectivity of nucleophilic attack. nih.gov

Chemical Transformations and Derivatization Strategies Utilizing 1 2 Chlorophenyl Cyclopropan 1 Ol

Regioselective and Stereospecific Functionalization of the Cyclopropane (B1198618) Ring

The cyclopropane ring in 1-(2-chlorophenyl)cyclopropan-1-ol is susceptible to functionalization through carefully chosen reaction conditions, allowing for controlled bond cleavage and the introduction of new functionalities.

Regioselective Ring-Opening: The strained nature of the cyclopropane ring makes it prone to ring-opening reactions. The regioselectivity of this process, determining which C-C bond of the cyclopropane is cleaved, is influenced by the electronic nature of the substituents and the reagents employed. For instance, in the presence of electrophiles, the reaction is initiated by the attack of the cyclopropane ring. The polarization of the C1-C2 bond, influenced by the electron-donating aryl group and the hydroxyl group, can direct nucleophilic attack to the C2 position. nih.govnih.gov The specific choice of reagents can lead to different outcomes. For example, treatment with different silver salts has been shown to control the regioselectivity of bond cleavage in similar cyclopropane carboxylates. rsc.org

Stereospecific Cyclopropanation: The synthesis of this compound itself can be achieved through stereospecific cyclopropanation of a precursor alkene, such as 2-chloro-α-methylstyrene. The stereochemistry of the starting alkene is often retained in the cyclopropane product. masterorganicchemistry.com For example, the cyclopropanation of alkenes using carbenes or carbenoids is a well-established stereospecific reaction where a cis-alkene yields a cis-substituted cyclopropane and a trans-alkene yields a trans-substituted cyclopropane. masterorganicchemistry.comunl.pt Chiral catalysts, such as those based on iron porphyrin complexes, can be employed to achieve high diastereoselectivity and enantioselectivity in the cyclopropanation of styrenes, leading to specific stereoisomers of the resulting cyclopropane. rsc.org

The following table summarizes potential regioselective and stereospecific functionalizations of the cyclopropane ring:

| Reaction Type | Reagents/Conditions | Expected Outcome | Key Control Factor |

| Regioselective Ring-Opening | Electrophiles (e.g., H+, Lewis acids), followed by nucleophiles | Cleavage of a specific C-C bond and introduction of a new functional group | Electronic effects of substituents, nature of the electrophile and nucleophile |

| Stereospecific Cyclopropanation (of precursor alkene) | Simmons-Smith (CH₂I₂/Zn-Cu), Diazomethane (CH₂N₂) with light, Chiral catalysts (e.g., iron porphyrin) | Formation of specific diastereomers and/or enantiomers of the cyclopropane | Stereochemistry of the alkene, choice of catalyst |

Exploitation of the Hydroxyl Group for Further Chemical Modifications

The tertiary hydroxyl group in this compound serves as a handle for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives.

Esterification: The hydroxyl group can be readily converted to an ester functionality. This can be achieved through reaction with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly for tertiary alcohols, by reaction with a more reactive acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base. libretexts.orgyoutube.comnih.gov The use of acid chlorides provides an irreversible pathway to the desired ester. libretexts.org

Etherification: The formation of ethers from the tertiary alcohol can be accomplished through O-alkylation. researchgate.net This typically involves deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Oxidation: Oxidation of the tertiary alcohol to the corresponding cyclopropyl (B3062369) ketone, 1-(2-chlorophenyl)cyclopropan-1-one, is another important transformation. This can be achieved using various oxidizing agents. The resulting ketone is a valuable intermediate for further reactions, such as the synthesis of indenones.

Below is a table outlining the key transformations involving the hydroxyl group:

| Transformation | Reagents/Conditions | Product Class |

| Esterification | Carboxylic acid, acid catalyst (e.g., H₂SO₄) OR Acid chloride/anhydride, base (e.g., pyridine) | Esters |

| Etherification | Base (e.g., NaH), Alkyl halide (e.g., CH₃I) | Ethers |

| Oxidation | Oxidizing agent (e.g., PCC, Swern oxidation) | Cyclopropyl ketones |

Transformations Involving the Aryl Halide Functionality

The 2-chlorophenyl group of the molecule offers a site for modification through various cross-coupling reactions, significantly expanding the molecular diversity accessible from this starting material.

Suzuki-Miyaura Coupling: The chloro substituent on the aromatic ring can be replaced with an aryl, heteroaryl, or vinyl group through the Suzuki-Miyaura cross-coupling reaction. rsc.orgresearchgate.netresearchgate.net This palladium-catalyzed reaction involves the coupling of the aryl chloride with an organoboron reagent, typically an arylboronic acid, in the presence of a base. youtube.com The choice of palladium catalyst and ligands is crucial for achieving high yields, especially with less reactive aryl chlorides. rsc.org

Buchwald-Hartwig Amination: The chloro group can also be substituted with a nitrogen-containing functional group via the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgrug.nl This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl chloride with primary or secondary amines. wikipedia.orgchemrxiv.org The reaction conditions, particularly the choice of ligand and base, are critical for the successful amination of aryl chlorides. rug.nlresearchgate.net

The following table summarizes the key cross-coupling reactions for modifying the aryl halide:

| Reaction | Coupling Partner | Catalyst/Ligand System | Product |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phosphine-based) | 1-(2-Arylphenyl)cyclopropan-1-ol |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos, BrettPhos) | 1-(2-(Dialkylamino)phenyl)cyclopropan-1-ol |

Synthesis of Complex Molecular Architectures from this compound

The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of more complex molecular architectures, including spirocyclic and fused ring systems.

Synthesis of Spirocyclic Compounds: The cyclopropane ring can participate in the formation of spirocycles, which are compounds containing two rings connected by a single common atom. researchgate.netnih.govrsc.org For instance, intramolecular reactions involving functional groups on both the cyclopropane and the aryl ring, or intermolecular reactions with difunctional reagents, can lead to the construction of spirocyclic frameworks. The synthesis of spiro compounds is of significant interest due to their prevalence in natural products and pharmaceuticals. researchgate.netmdpi.com

Synthesis of Indenones: Acid-catalyzed rearrangement of 1-arylcyclopropyl ketones, which can be obtained by oxidation of this compound, can lead to the formation of indenones. nih.gov This transformation involves the ring-opening of the cyclopropane followed by an intramolecular cyclization. The synthesis of 1-indanones and their derivatives is of considerable importance due to their wide range of biological activities. nih.gov

The table below illustrates the potential for synthesizing complex molecules from the title compound:

| Target Molecular Architecture | Synthetic Strategy | Key Intermediate |

| Spirocyclic Compounds | Intramolecular cyclization or intermolecular reaction with difunctional reagents | This compound or its derivatives |

| Indenones | Oxidation followed by acid-catalyzed rearrangement | 1-(2-Chlorophenyl)cyclopropyl ketone |

Advanced Spectroscopic and Structural Characterization in Research of 1 2 Chlorophenyl Cyclopropan 1 Ol

Application of Advanced Nuclear Magnetic Resonance Techniques for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the intricate three-dimensional structure of molecules in solution. ox.ac.uk For 1-(2-chlorophenyl)cyclopropan-1-ol, advanced 1D and 2D NMR techniques are essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for defining its stereochemical and conformational properties. researchgate.net

The ¹H NMR spectrum of this compound is expected to show distinct regions for the aromatic, hydroxyl, and cyclopropyl (B3062369) protons. The protons on the 2-chlorophenyl group would typically appear in the downfield region (δ 7.0-7.5 ppm). The cyclopropyl protons present a more complex pattern due to their unique chemical environment. Protons on a cyclopropane (B1198618) ring are known to have unusual upfield chemical shifts compared to other alkanes, a phenomenon attributed to the ring's specific magnetic anisotropy. researchgate.net The diastereotopic nature of the methylene (B1212753) protons on the cyclopropyl ring (at C2 and C3) would result in separate signals, each likely appearing as a complex multiplet due to geminal and vicinal couplings.

Advanced 2D NMR experiments are crucial for definitive structural confirmation:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between vicinal protons, helping to trace the connectivity within the phenyl and cyclopropyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C spectrum. ox.ac.uk This is particularly useful for distinguishing the carbon signals of the cyclopropyl ring from each other and from the aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over two or three bonds. This would be instrumental in connecting the chlorophenyl substituent to the cyclopropyl ring, for instance, by observing a correlation from the aromatic protons to the quaternary carbon C1 of the cyclopropane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the primary method for determining through-space proximity of atoms, which is key to understanding the molecule's preferred conformation. ox.ac.uk For example, NOE correlations between specific protons of the chlorophenyl ring and the cyclopropyl ring protons would provide insights into the rotational orientation of the phenyl group relative to the three-membered ring.

The conformational flexibility of the molecule, particularly the rotation around the C-C bond connecting the phenyl ring to the cyclopropane, can also be studied using variable temperature NMR experiments. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 125 - 140 |

| Cyclopropyl CH₂ | 0.5 - 1.5 | 10 - 20 |

| Quaternary Cyclopropyl C1 | - | 50 - 60 |

| C-Cl | - | 130 - 135 |

| C-OH | - | 65 - 75 |

| OH | Variable | - |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Mass Spectrometry for Mechanistic Pathway Elucidation and Product Identification

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. chemguide.co.uk When this compound is subjected to ionization, typically by electron impact (EI), it forms a molecular ion (M⁺•) which can then undergo various fragmentation processes.

The molecular ion peak would be expected at an m/z (mass-to-charge ratio) corresponding to the molecule's monoisotopic mass. uni.lu A key feature in the mass spectrum would be the presence of an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion provides clues to the molecule's structure. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.orgyoutube.com For this compound, likely fragmentation pathways include:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, 18 Da), leading to a fragment ion at [M-18]⁺•. libretexts.org

Alpha-Cleavage: Cleavage of the bonds adjacent to the oxygen-bearing carbon is a favorable process. libretexts.org This could involve the cleavage of the C1-C2 or C1-C3 bond of the cyclopropane ring or the bond connecting the cyclopropyl and phenyl rings.

Loss of the Chlorophenyl Group: Cleavage of the bond between the cyclopropanol (B106826) ring and the chlorophenyl ring could lead to the formation of a chlorophenyl cation or a cyclopropanol cation.

Ring Opening: The strained cyclopropane ring might undergo ring-opening upon ionization, followed by further fragmentation.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Adduct/Fragment | Predicted m/z | Possible Identity |

| [M]⁺ | 168.03 | Molecular Ion (for ³⁵Cl) |

| [M+2]⁺ | 170.03 | Molecular Ion (for ³⁷Cl) |

| [M+H]⁺ | 169.04 | Protonated Molecule uni.lu |

| [M+Na]⁺ | 191.02 | Sodium Adduct uni.lu |

| [M+H-H₂O]⁺ | 151.03 | Dehydrated Molecule uni.lu |

Predicted values from PubChem CID 62670209. uni.lu

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers.

For this compound, which is a chiral molecule, single-crystal X-ray diffraction would be invaluable. If a suitable single crystal can be grown, the analysis would yield a detailed solid-state structure. This would confirm the connectivity of the atoms and provide precise measurements of the bond lengths and angles within the strained cyclopropane ring and the substituted phenyl group.

Furthermore, X-ray crystallography would reveal the molecule's conformation in the solid state and how the molecules pack together in the crystal lattice. This includes identifying any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which play a crucial role in stabilizing the crystal structure. Crucially, for a chiral compound, the analysis can determine the absolute stereochemistry (R or S configuration) at the chiral center (C1) if a heavy atom is present or by using specific crystallographic techniques.

As of now, there are no publicly available crystal structures for this compound in crystallographic databases.

Table 3: Potential Information from X-ray Crystallography of this compound

| Structural Parameter | Description |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-O, C-Cl). |

| Bond Angles | Angles between adjacent bonds, revealing ring strain. |

| Torsional Angles | Defines the conformation of the molecule in the solid state. |

| Absolute Configuration | Determines the R/S configuration of the chiral center. |

| Unit Cell Dimensions | Describes the size and shape of the repeating unit in the crystal. |

| Intermolecular Interactions | Identifies hydrogen bonds and other non-covalent packing forces. |

Vibrational Spectroscopy for Bonding and Electronic State Analysis

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its different functional groups:

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group's stretching vibration. nih.gov

Aromatic C-H Stretch: These vibrations usually appear as a group of weaker bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the cyclopropane ring would be expected just below 3000 cm⁻¹.

C=C Aromatic Ring Stretch: A series of bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the phenyl ring.

C-O Stretch: The stretching vibration of the C-O bond is expected to appear in the fingerprint region, typically between 1050-1200 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibration for an aryl chloride typically gives a strong band in the 1000-1100 cm⁻¹ region. For some chlorophenyl compounds, this can be observed in the 700-750 cm⁻¹ range. uantwerpen.be

Cyclopropane Ring Vibrations: The cyclopropane ring has characteristic "ring breathing" and deformation modes, though these can be complex and appear in the fingerprint region.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and the C-Cl stretch are often strong, aiding in a more complete vibrational analysis. spectrabase.com

Table 4: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | IR | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium to Weak |

| Cyclopropyl C-H Stretch | IR, Raman | 2900 - 3000 | Medium |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium to Strong |

| C-O Stretch | IR | 1050 - 1200 | Medium to Strong |

| C-Cl Stretch | IR, Raman | 700 - 1100 | Strong |

Computational and Theoretical Chemistry Studies on 1 2 Chlorophenyl Cyclopropan 1 Ol

Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. For 1-(2-chlorophenyl)cyclopropan-1-ol, these methods could provide valuable insights into its electronic structure and reactivity.

Key electronic properties that could be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The MEP map would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and global softness, would offer a quantitative measure of the molecule's reactivity. While predicted data for related compounds can be found in databases like PubChem, specific, peer-reviewed computational studies detailing these values for this compound are not currently available in the public domain.

Table 1: Hypothetical Quantum Chemical Data for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | (Value not available) | Indicates electron-donating ability |

| LUMO Energy | (Value not available) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | (Value not available) | Relates to chemical reactivity and stability |

| Dipole Moment | (Value not available) | Indicates overall polarity of the molecule |

| Molecular Electrostatic Potential | (Map not available) | Visualizes reactive sites |

Note: This table is for illustrative purposes only. The values are not based on actual published research for this specific compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations offer a means to explore the dynamic behavior of this compound over time. These simulations could reveal the preferred three-dimensional arrangements (conformations) of the molecule and how these are influenced by its environment, particularly by solvents.

By simulating the molecule's movements, researchers could identify the most stable conformers and the energy barriers between them. This is particularly relevant for this compound due to the rotational freedom of the chlorophenyl group relative to the cyclopropane (B1198618) ring.

Furthermore, MD simulations in explicit solvent models (e.g., water) would shed light on solvation effects. Understanding how solvent molecules arrange around the solute and the energetic contributions of these interactions is crucial for predicting its behavior in solution, a key factor in many chemical reactions and biological processes. At present, no specific MD simulation studies have been published for this compound.

Prediction and Validation of Reaction Pathways and Transition State Geometries

Computational chemistry can be employed to map out potential reaction pathways for this compound. By calculating the potential energy surface for a given reaction, researchers can identify the most likely mechanisms, including the structures of short-lived intermediates and transition states.

For instance, theoretical studies could investigate the mechanisms of reactions involving the hydroxyl group, such as oxidation or substitution, or reactions involving the opening of the strained cyclopropane ring. The calculation of transition state geometries and their associated activation energies is fundamental to predicting reaction kinetics. However, the scientific literature currently lacks any such predictive or validation studies for this compound.

Structure-Reactivity Relationship (SAR) Investigations via Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity or chemical reactivity. Computational methods are instrumental in modern SAR investigations.

For this compound, computational SAR studies could involve creating a library of virtual derivatives by modifying specific functional groups. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each derivative and correlating them with a measured activity, a quantitative structure-activity relationship (QSAR) model could be developed. Such models are invaluable in medicinal chemistry for designing more potent and selective compounds.

While SAR studies exist for structurally related compounds, no dedicated computational SAR investigations have been reported for this compound itself. The development of such studies would be a critical step in exploring its potential applications.

Strategic Applications of 1 2 Chlorophenyl Cyclopropan 1 Ol in Contemporary Organic Synthesis

Utilization as a Versatile Three-Carbon Synthon in Target-Oriented Synthesis

In principle, 1-(2-chlorophenyl)cyclopropan-1-ol possesses the structural attributes of a versatile three-carbon synthon. The cyclopropyl (B3062369) ring can be envisioned as a compact and stereochemically defined three-carbon unit. However, a detailed survey of chemical databases and peer-reviewed literature indicates a lack of specific examples where This compound has been explicitly employed as a three-carbon synthon in the total synthesis of natural products or other target molecules.

The general utility of cyclopropanols as synthons often stems from their ability to undergo ring-opening reactions, which can unveil a variety of functionalized three-carbon chains. For instance, the acid- or metal-catalyzed ring-opening of cyclopropanols can lead to the formation of β-functionalized ketones or enolates, which are valuable intermediates in organic synthesis. These transformations, however, have been documented for other substituted cyclopropanols and not specifically for This compound .

Stereocontrol and Chirality Transfer in Reactions Involving this compound

The stereochemical outcome of reactions is a cornerstone of modern organic synthesis. Chiral cyclopropanes are valuable building blocks, and methods for their stereoselective synthesis are of great interest. elsevierpure.com A conceptually novel approach for the stereoselective synthesis of cyclopropanes involves a 1,2-chirality transfer mechanism. This process relies on the hyperconjugative interaction between an electronically excited carbonyl group and the σ*-orbital of an adjacent C-X bond in the transition state of a hydrogen abstraction, which dictates the conformation and leads to the differentiation between diastereotopic methylene (B1212753) groups.

While this principle of 1,2-chirality transfer has been demonstrated for other cyclopropane (B1198618) derivatives, there is no specific research in the available literature that describes the application of this or any other stereocontrol strategy to reactions involving This compound . The synthesis of enantiomerically enriched This compound and the subsequent transfer of its stereochemical information to new products remains an unexplored area of research.

Precursor in the Synthesis of Diverse Organic Scaffolds

The inherent ring strain of the cyclopropane ring in This compound suggests its potential as a precursor for a variety of more complex organic scaffolds through ring-opening or rearrangement reactions. The literature on cyclopropanol (B106826) chemistry showcases numerous examples of such transformations. acs.orgdigitellinc.com For instance, donor-acceptor cyclopropanes can undergo ring-opening reactions to generate zwitterionic intermediates that can participate in cycloadditions to form larger rings. mdpi.com

Furthermore, oxidative ring-opening of cyclopropanols can generate β-keto radicals, which are versatile intermediates for the synthesis of various heterocyclic and carbocyclic systems. These radicals can be trapped by a range of radical acceptors, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. While these methodologies are well-established for other cyclopropanols, there are no specific studies detailing the use of This compound as a precursor to diverse organic scaffolds. The influence of the 2-chlorophenyl substituent on the reactivity and reaction pathways of such transformations has not been reported.

Role in Catalyst Design and Ligand Development

The development of new catalysts and ligands is crucial for advancing the field of organic synthesis. Chiral molecules, including those with strained ring systems, can serve as valuable scaffolds for the design of new ligands for asymmetric catalysis.

A comprehensive search of the scientific literature and patent databases did not yield any information on the use of This compound or its derivatives in the design of catalysts or as ligands for metal-catalyzed reactions. The potential of this molecule as a chiral ligand or as a precursor to a ligand remains an open area for investigation.

Future Research Trajectories and Unexplored Frontiers

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of 1-substituted cyclopropanols, such as 1-(2-chlorophenyl)cyclopropan-1-ol, has traditionally been approached through methods like the Kulinkovich reaction. organic-chemistry.orgresearchgate.net This reaction typically involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.org Future research is poised to refine and innovate upon these established methods with a strong emphasis on sustainability and efficiency.

One promising direction is the development of catalytic systems that operate under milder conditions and with greater functional group tolerance. The exploration of earth-abundant metal catalysts as alternatives to titanium is an active area of research. Furthermore, advancements in photocatalysis and electrochemistry may offer novel, "green" pathways to cyclopropanol (B106826) synthesis, potentially reducing the reliance on stoichiometric organometallic reagents. acs.org The development of one-pot procedures that combine cyclopropanation with subsequent functionalization steps is also a key area of interest, streamlining synthetic sequences and minimizing waste. acs.org

A summary of potential sustainable synthetic approaches is presented in the table below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Flow Chemistry | Enhanced safety, improved reaction control, ease of scalability. chemrxiv.orgacs.org | Optimization of reaction parameters in continuous flow reactors. chemrxiv.orgacs.org |

| Biocatalysis | High stereoselectivity, environmentally benign conditions. acs.org | Identification and engineering of enzymes for cyclopropanation. acs.org |

| Mechanochemistry | Reduced solvent usage, potential for novel reactivity. | Exploration of ball-milling and other solvent-free techniques. |

Discovery of Novel Reactivity Patterns and Unconventional Transformations

The inherent ring strain of the cyclopropane (B1198618) motif in this compound makes it a versatile substrate for a variety of ring-opening reactions. rsc.org These transformations can lead to the formation of diverse and structurally complex molecules that would be challenging to synthesize through other means. rsc.org Future research will likely focus on uncovering new reactivity patterns and expanding the synthetic utility of this compound.

A key area of exploration is the transition metal-catalyzed ring-opening cross-coupling of this compound with a wide range of coupling partners. nih.gov This could provide access to a variety of β-substituted ketones. The development of enantioselective ring-opening reactions is a particularly important frontier, as it would allow for the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries. rsc.org

Furthermore, the investigation of radical-mediated transformations of this compound is a promising avenue. The generation of β-keto radicals from cyclopropanols can initiate a cascade of reactions, leading to the formation of complex polycyclic structures. researchgate.net The influence of the 2-chloro substituent on the reactivity and regioselectivity of these transformations is an area ripe for investigation.

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the development of more efficient and selective processes. Advanced in situ spectroscopic techniques are poised to play a pivotal role in this endeavor.

Techniques such as ReactIR (in-situ infrared spectroscopy), Raman spectroscopy, and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products throughout the course of a reaction. nih.gov This data is invaluable for elucidating reaction kinetics, identifying transient intermediates, and understanding the role of catalysts and additives. For example, in situ monitoring could be used to study the formation of the titanacyclopropane intermediate in the Kulinkovich reaction or to observe the generation and fate of radical intermediates in ring-opening reactions.

The insights gained from these studies will enable the precise optimization of reaction conditions to maximize yield and selectivity, as well as to minimize the formation of byproducts.

Integration with Machine Learning for Reaction Prediction and Optimization

The application of machine learning (ML) in chemistry is a rapidly growing field with the potential to revolutionize how chemical reactions are discovered and optimized. numberanalytics.comnih.govnd.edu For a molecule like this compound, ML algorithms can be trained on existing datasets of cyclopropanol reactions to predict the outcomes of new transformations. nih.gov

One of the primary applications of ML in this context is the prediction of reaction yields and selectivities under different conditions. nd.edu By inputting parameters such as the choice of catalyst, solvent, temperature, and reactants, an ML model can predict the most likely outcome, thereby reducing the need for extensive experimental screening. youtube.comyoutube.com This can significantly accelerate the discovery of new reactions and the optimization of existing ones.

Furthermore, ML can be used to identify novel reactivity patterns that may not be apparent from traditional chemical intuition. By analyzing large datasets of reaction data, ML algorithms may uncover subtle relationships between molecular structure and reactivity, leading to the discovery of entirely new transformations for this compound and its derivatives.

Development of Next-Generation Functional Materials from this compound Derivatives

The unique structural features of this compound make it an attractive building block for the synthesis of novel functional materials. The rigid cyclopropane core can impart specific conformational constraints and electronic properties to polymers and other materials.

One potential application is in the development of novel polymers with tailored properties. The ring-opening polymerization of cyclopropanol derivatives could lead to the formation of polymers with unique backbone structures and functionalities. The presence of the chlorophenyl group could also be exploited to tune the material's properties, such as its thermal stability, refractive index, or flame retardancy.

Moreover, derivatives of this compound could find applications in medicinal chemistry. The cyclopropane motif is present in a number of biologically active natural products and pharmaceutical agents. rsc.orgresearchgate.net The incorporation of this strained ring can lead to compounds with improved metabolic stability and unique pharmacological profiles. researchgate.net The 2-chlorophenyl substituent offers a handle for further synthetic modification, allowing for the creation of a library of compounds for biological screening.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Chlorophenyl)cyclopropan-1-ol, and how can reaction conditions be optimized for academic laboratory settings?

- Methodology : Cyclopropanation of 2-chlorobenzyl chloride with diazomethane in the presence of transition-metal catalysts (e.g., rhodium or copper) is a common approach. Reaction optimization includes controlling temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and catalyst loading (0.5–2 mol%) to enhance yield and minimize side products like ring-opened derivatives . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- NMR : H and C NMR can confirm the cyclopropane ring (δ ~1.5–2.5 ppm for CH groups) and hydroxyl proton (δ ~2.5–3.5 ppm, broad). Aromatic protons from the 2-chlorophenyl group appear as a multiplet (δ ~7.2–7.6 ppm) .

- IR : A strong O–H stretch (~3200–3500 cm) and C–Cl absorption (~550–750 cm) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHClO: calc. 168.0342).

Q. How can the stability of this compound be maintained during storage and experimental use?

- Methodology : Store under inert atmosphere (N or Ar) at 4°C to prevent oxidation of the hydroxyl group. Use anhydrous solvents (e.g., THF, DCM) during reactions to avoid ring-opening via hydrolysis. Stability assays (TGA/DSC) recommend avoiding prolonged exposure to light or heat (>40°C) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of ring-opening reactions in this compound derivatives?

- Methodology : The electron-withdrawing 2-chlorophenyl group induces ring strain and polarizes the cyclopropane C–C bonds, favoring nucleophilic attack at the carbon adjacent to the hydroxyl group. Computational studies (DFT, Gaussian) can map electron density distributions and transition states. Experimental validation via kinetic isotope effects (KIEs) or trapping intermediates (e.g., with TEMPO) is advised .

Q. How do electronic effects of the 2-chlorophenyl substituent influence the reactivity of the cyclopropane ring compared to other derivatives (e.g., 4-chloro or fluoro analogs)?

- Methodology : The ortho-chloro group increases steric hindrance and reduces conjugation with the cyclopropane ring, leading to slower reaction rates in nucleophilic substitutions compared to para-substituted analogs. Comparative studies using Hammett parameters (σ = +0.23) and kinetic profiling (e.g., SN2 reactions with NaOMe) can quantify these effects .

Q. What strategies are effective for resolving contradictory biological activity data reported for this compound derivatives?

- Methodology :

- Controlled Assays : Standardize cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO concentration ≤0.1%).

- Metabolic Stability Testing : Use liver microsomes to assess if conflicting results arise from differential metabolite profiles.

- Structural Analog Comparison : Compare activity with 1-(2-chloro-6-fluorophenyl)cyclopropan-1-ol ( ) to isolate electronic vs. steric contributions .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking Simulations (AutoDock Vina) : Model the compound’s binding to active sites (e.g., CYP450 enzymes) using crystallographic data (PDB IDs).

- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories.

- QSAR : Correlate substituent effects (Cl, OH) with inhibitory potency using training sets from PubChem BioAssay data .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported synthetic yields of this compound across studies?

- Methodology :

- Reproducibility Checks : Verify catalyst purity (Rh(OAc) vs. Cu(acac)) and diazomethane quality (freshly distilled).

- In Situ Monitoring : Use FT-IR or ReactIR to track diazomethane consumption.

- Byproduct Analysis : LC-MS can identify ring-opened byproducts (e.g., 2-chlorophenyl propanol) due to trace water .

Q. What experimental approaches validate the proposed metabolic pathways of this compound in preclinical models?

- Methodology :

- Isotope Labeling : Synthesize C-labeled cyclopropane to trace hydroxylation or ring-opening metabolites.

- Microsomal Incubations : Use human liver microsomes + NADPH to identify Phase I metabolites (e.g., ketone derivatives via oxidation).

- In Vivo Studies : Administer the compound to rodents and profile plasma/urine metabolites using UPLC-QTOF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.